Tilapertin

Description

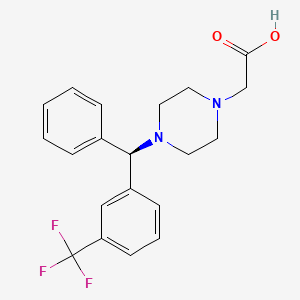

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(R)-phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLQJNCGZVDZFV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032317 | |

| Record name | Tilapertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000690-85-6 | |

| Record name | 4-[(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000690-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilapertin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000690856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilapertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILAPERTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV488G98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tilapertin: A Technical Guide to its Mechanism of Action as a Glycine Transporter 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilapertin (formerly AMG-747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1).[1][2] Its mechanism of action is centered on the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling by increasing synaptic concentrations of glycine, an NMDA receptor co-agonist.[3] Developed as a potential adjunctive therapy for the negative symptoms of schizophrenia, this compound's clinical development was halted due to a severe adverse event.[3] This guide provides a detailed overview of the preclinical and clinical data on this compound's mechanism of action, including quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: GlyT1 Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter type 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[3] By blocking this transporter, this compound leads to an accumulation of glycine in the synapse, thereby enhancing the activation of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) for full activation.[3] This mechanism is based on the glutamate hypofunction hypothesis of schizophrenia, which posits that a deficit in NMDA receptor signaling contributes to the negative and cognitive symptoms of the disorder.[3]

Signaling Pathway

The signaling cascade initiated by this compound's inhibition of GlyT1 and subsequent potentiation of NMDA receptor activity is depicted below.

Preclinical Pharmacology

Preclinical studies have demonstrated this compound's potency and in vivo activity.

Quantitative Data: In Vitro Inhibition of GlyT1

| Species | IC50 (nM) |

| Human | 75 |

| Rat | 95 |

| Dog | 205 |

| Table 1: In vitro inhibitory potency of this compound on GlyT1 across different species. |

Quantitative Data: In Vivo Effects in Rats

| Parameter | Value |

| Minimal Effective Dose (NOR test) | 0.1 mg/kg (p.o.) |

| CSF Glycine Increase | Dose-dependent |

| Table 2: In vivo pharmacodynamic effects of this compound in rats. |

Experimental Protocols

2.3.1. GlyT1 Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly available, a general radioligand binding assay to determine GlyT1 inhibition would involve the following steps:

-

Tissue Preparation: Membranes are prepared from cells stably expressing the human, rat, or dog GlyT1 transporter.

-

Radioligand: A radiolabeled ligand that binds to GlyT1, such as [³H]-glycine or a specific GlyT1 inhibitor radioligand, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

2.3.2. Novel Object Recognition (NOR) Test in Rats (General Protocol)

The NOR test is used to assess cognition, particularly recognition memory, in rodents.[4]

-

Habituation: Rats are individually habituated to the testing arena in the absence of any objects.

-

Training (Familiarization) Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set period.

-

Retention Interval: The rat is removed from the arena for a specific duration.

-

Testing Phase: The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

-

Data Analysis: A discrimination index is calculated to determine the preference for the novel object, which is indicative of intact recognition memory.

Clinical Development and Phase 2 Trial Results

This compound was evaluated in two Phase 2 clinical trials as an adjunctive treatment for enduring negative symptoms in patients with schizophrenia.[3] The studies were terminated prematurely due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose.[3]

Study Design

-

Design: Pooled analysis of two randomized, double-blind, placebo-controlled, multicenter Phase 2 studies.[3]

-

Participants: Adults with a diagnosis of schizophrenia who were stabilized on antipsychotic medication. [4. 10]

-

Intervention: Participants were randomized to receive daily oral doses of this compound (5 mg, 15 mg, or 40 mg) or placebo as an add-on to their existing antipsychotic therapy for 12 weeks.[3]

-

Primary Endpoint: Change from baseline in the Negative Symptom Assessment-16 (NSA-16) total score at week 12.[3]

-

Secondary Endpoints: Included the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS).[3]

Efficacy Results

Due to the early termination of the trials, the planned statistical power was not reached.

| Endpoint | 5 mg this compound | 15 mg this compound | 40 mg this compound | Placebo |

| Change in NSA-16 Total Score at Week 12 | No significant difference | No significant difference | No significant difference | - |

| Change in PANSS NSFS at Week 12 | Not reported | Statistically significant improvement (p<0.05) | Not reported | - |

| Table 3: Summary of Efficacy Results from the Pooled Analysis of Phase 2 Trials of this compound.[3] |

The results suggested a potential inverted-U dose-response curve, with the 15 mg dose showing a statistically significant improvement in a secondary measure of negative symptoms, while the lower and higher doses did not.[3]

Safety and Tolerability

The clinical development of this compound was halted due to a single case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a patient receiving the 40 mg dose.[3]

Conclusion

This compound is a potent and selective GlyT1 inhibitor that was developed to address the unmet need for treatments for the negative symptoms of schizophrenia. Its mechanism of action, centered on enhancing NMDA receptor function by increasing synaptic glycine, is well-supported by preclinical data. While Phase 2 clinical trials showed a signal of efficacy at a specific dose, the development program was terminated due to a severe adverse drug reaction. The available data on this compound provide valuable insights into the therapeutic potential and challenges of targeting the glycine modulatory site of the NMDA receptor for the treatment of schizophrenia.

References

- 1. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia [pubmed.ncbi.nlm.nih.gov]

- 4. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilapertin (AMG 747): A Technical Whitepaper on a Glycine Transporter 1 (GlyT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilapertin (formerly AMG 747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization. By inhibiting GlyT1, this compound increases synaptic concentrations of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity has been investigated as a therapeutic strategy for the negative symptoms of schizophrenia. This whitepaper summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and drug development workflows to serve as a resource for researchers in neuroscience and drug discovery.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, is implicated in the pathophysiology of schizophrenia. Hypofunction of the NMDA receptor has been particularly linked to the negative and cognitive symptoms of the disorder, which are poorly addressed by current antipsychotic medications. Glycine acts as an essential co-agonist at the NMDA receptor, and its synaptic concentration is tightly regulated by the glycine transporter type 1 (GlyT1). Inhibition of GlyT1 presents a promising therapeutic approach to enhance NMDA receptor function by increasing the availability of synaptic glycine.

This compound is a novel, orally bioavailable small molecule designed as a selective inhibitor of GlyT1. Preclinical studies have demonstrated its ability to increase glycine levels in the cerebrospinal fluid (CSF), and it has been evaluated in clinical trials for the treatment of negative symptoms associated with schizophrenia. This document will delve into the technical details of this compound's pharmacology and clinical development.

Mechanism of Action

This compound is a selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this reuptake mechanism, this compound leads to an elevation of extracellular glycine concentrations in the vicinity of NMDA receptors. As glycine is a requisite co-agonist for the activation of NMDA receptors by glutamate, this increased availability of glycine potentiates NMDA receptor-mediated neurotransmission. This enhancement of glutamatergic signaling is hypothesized to ameliorate the negative symptoms and cognitive deficits associated with schizophrenia.

Quantitative Data

The following tables summarize the key quantitative data for this compound (AMG 747) from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound (AMG 747)

| Parameter | Species | Value (nM) |

| IC50 | Human GlyT1 | 75[1] |

| Rat GlyT1 | 95[1] | |

| Dog GlyT1 | 205[1] | |

| Ki | Human GlyT1 | Not explicitly reported. The Ki value represents the binding affinity of the inhibitor and can be calculated from the IC50 value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), where [S] is the substrate (glycine) concentration and Km is the Michaelis-Menten constant of the substrate for the transporter. Without the specific Km and substrate concentration used in the assay, a precise Ki value cannot be determined from the available data. |

Table 2: Phase 2 Clinical Trial Results of this compound (AMG 747) in Schizophrenia (Pooled Data) [2]

| Endpoint | Placebo | This compound 5mg | This compound 15mg | This compound 40mg |

| Primary Endpoint | ||||

| Change from Baseline in NSA-16 Total Score (Week 12) | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups |

| Secondary Endpoints | ||||

| Mean Decrease in PANSS Negative Symptom Factor Score (Week 12) | - | - | Statistically significant improvement (p<0.05) vs. Placebo | No significant difference vs. Placebo |

| Mean Decrease in NSA-16 Global Score (Week 12) | - | - | Statistically significant improvement (p<0.05) vs. Placebo | No significant difference vs. Placebo |

| Safety | ||||

| Adverse Events | Similar rates across all groups | Similar rates across all groups | Similar rates across all groups | One case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) led to early trial termination. |

Experimental Protocols

In Vitro Glycine Uptake Inhibition Assay

This protocol describes a typical method for determining the IC50 value of a GlyT1 inhibitor like this compound.

Objective: To measure the concentration of this compound required to inhibit 50% of glycine uptake mediated by GlyT1 in a cellular system.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human GlyT1.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

[³H]-glycine (radiolabeled glycine).

-

This compound stock solution (in DMSO).

-

Scintillation cocktail and a scintillation counter.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the HEK293-hGlyT1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) to avoid non-specific effects.

-

Assay Initiation:

-

On the day of the assay, aspirate the culture medium from the wells and wash the cells once with assay buffer.

-

Add the different concentrations of this compound or vehicle (assay buffer with DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

-

Glycine Uptake:

-

Initiate the uptake reaction by adding a solution of [³H]-glycine (at a concentration close to its Km for GlyT1) to each well.

-

Incubate the plate for a short, defined period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.

-

-

Assay Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated [³H]-glycine.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis reagent) to each well.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or in non-transfected cells) from all values.

-

Plot the percentage of inhibition of glycine uptake against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound's action at the glutamatergic synapse.

Caption: Experimental workflow for the preclinical characterization of a GlyT1 inhibitor.

References

Tilapertin's Engagement with the Glycine Transporter Type 1 (GlyT1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilapertin (AMG-747) is a potent, selective, and orally bioavailable small molecule inhibitor of the glycine transporter type 1 (GlyT1). By blocking the reuptake of glycine in the central nervous system, this compound elevates synaptic glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism holds therapeutic potential for addressing the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction. This technical guide provides a comprehensive overview of this compound's interaction with GlyT1, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.

Introduction to GlyT1 and the Role of this compound

The glycine transporter type 1 (GlyT1) is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft and extracellular space into neurons and glial cells. In glutamatergic synapses, glycine acts as an essential co-agonist at the NMDA receptor. For the NMDA receptor to be activated by glutamate, glycine must also be bound to its recognition site on the GluN1 subunit. By controlling the concentration of synaptic glycine, GlyT1 plays a crucial role in modulating NMDA receptor activity.

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms. Direct agonism of the NMDA receptor carries the risk of excitotoxicity. Therefore, a more nuanced approach is to modulate NMDA receptor function by increasing the availability of its co-agonist, glycine.

This compound is a novel inhibitor of GlyT1 that has been investigated for its potential as a treatment for schizophrenia. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which is hypothesized to potentiate NMDA receptor signaling and alleviate the symptoms of schizophrenia.[1][2]

Quantitative Data on this compound's Inhibition of GlyT1

This compound has been characterized as a nanomolar potent inhibitor of GlyT1. The following tables summarize the available quantitative data on its in vitro and in vivo activity.

Table 1: In Vitro Inhibition of GlyT1 by this compound

| Species | IC50 (nM) |

| Human | 75 |

| Rat | 95 |

| Dog | 205 |

Data from a 2013 conference abstract by Treanor, J. et al. on the preclinical characterization of AMG-747.[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

| Parameter | Value | Route of Administration |

| Minimal Effective Dose (MED) for increasing CSF glycine | 0.3 mg/kg | Oral |

| MED for improving Novel Object Recognition (NOR) | 0.1 mg/kg | Oral |

Data from a 2013 conference abstract by Treanor, J. et al. on the preclinical characterization of AMG-747.[1]

Table 3: Overview of this compound Phase II Clinical Trials for Schizophrenia

| Parameter | Details |

| Study Design | Two Phase 2, randomized, double-blind, placebo-controlled studies |

| Population | Adults with schizophrenia stabilized on antipsychotic medication |

| Treatment Arms | Placebo, this compound (5 mg/day), this compound (15 mg/day), this compound (40 mg/day) as add-on therapy |

| Primary Endpoint | Change from baseline in Negative Symptom Assessment (NSA)-16 total score at week 12 |

| Key Findings | - No significant difference between groups on the primary endpoint. - The 15 mg dose showed a greater decrease in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score compared to placebo. - Studies were terminated early due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose. |

Information is based on the publication by Dunayevich E, et al. (2017).[3]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling and GlyT1 Inhibition

The following diagram illustrates the role of GlyT1 in modulating NMDA receptor signaling and the mechanism of action of this compound.

Caption: NMDA receptor activation and GlyT1 inhibition by this compound.

Experimental Workflow for Assessing GlyT1 Inhibition

The diagram below outlines a typical workflow for determining the inhibitory activity of a compound like this compound on GlyT1 using a radiolabeled glycine uptake assay.

References

- 1. | BioWorld [bioworld.com]

- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilapertin: A Technical Overview of its Chemical Structure and Properties

Tilapertin, also known as AMG-747, is an investigational drug that has been evaluated for its potential as an antipsychotic agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a synthetic molecule belonging to the piperazine class of compounds. Its chemical structure is characterized by a central piperazine ring linked to a diphenylmethyl group and an acetic acid moiety.

| Identifier | Value |

| IUPAC Name | (4-{(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl}-1-piperazinyl)acetic acid[1] |

| SMILES | c1ccc(cc1)--INVALID-LINK--N3CCN(CC3)CC(=O)O[1] |

| InChI Key | MDLQJNCGZVDZFV-LJQANCHMSA-N[1] |

| CAS Number | 1000690-85-6[1][2][3] |

| Molecular Formula | C20H21F3N2O2[1][2][3] |

| Synonyms | AMG-747[1][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molar Mass | 378.395 g·mol−1[1] |

| Molecular Weight | 378.39[2][3] |

| Solubility | 10 mM in DMSO[3] |

| Biological Half-life | 31 hours (average)[2] |

| Volume of Distribution | 28 Liters (average)[2] |

Pharmacological Profile

This compound's primary mechanism of action is the inhibition of the glycine transporter type 1 (GlyT1).[1][4] This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which can modulate neurotransmission.

| Parameter | Value |

| Mechanism of Action | Glycine reuptake inhibitor[1] |

| Target | Glycine transporter type 1 (GlyT1)[3][4] |

| Potency | Nanomolar potent[4] |

| Administration | Oral[4] |

Mechanism of Action and Signaling Pathway

This compound functions by blocking the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting this transporter, this compound effectively increases the extracellular concentration of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neurotransmission. Enhanced activation of NMDA receptors is hypothesized to alleviate some of the symptoms associated with schizophrenia.

Experimental Protocols

In Vivo Efficacy Assessment in a Rodent Model

This protocol describes a general method for evaluating the in vivo effects of this compound on glycine levels in the cerebrospinal fluid (CSF) of rats, an experiment mentioned in the literature.[4]

-

Animal Model: Male Sprague-Dawley rats are used. They are housed individually with ad libitum access to food and water.

-

Drug Administration: this compound is administered orally. A control group receives a vehicle solution.

-

CSF Collection: At specified time points post-administration, CSF samples are collected from the cisterna magna under anesthesia.

-

Glycine Concentration Analysis: The collected CSF samples are analyzed using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection, to quantify the concentration of glycine.

-

Data Analysis: The glycine concentrations in the CSF of the this compound-treated group are compared to the vehicle-treated control group to determine the effect of the drug on extracellular glycine levels.

Clinical Development and Status

This compound was investigated as a potential add-on therapy for schizophrenia.[1] However, clinical trials were halted due to a severe adverse event, specifically a case of Stevens–Johnson syndrome in a study participant.[1] Consequently, the development of this compound for this indication was discontinued.

References

Tilapertin's Impact on Neuronal Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilapertin (formerly AMG 747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound enhances the concentration of this crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor (NMDAR) activity is the primary mechanism through which this compound is hypothesized to exert its effects on neuronal function, including potential benefits for cognitive impairment associated with schizophrenia. This technical guide provides an in-depth exploration of the core neuronal signaling pathways modulated by this compound, focusing on the downstream cascades involving cAMP response element-binding protein (CREB) and glycogen synthase kinase-3β (GSK-3β). While direct experimental data on this compound's impact on these specific downstream effectors is emerging, this document synthesizes the established mechanisms of GlyT1 inhibition and NMDAR signaling to provide a comprehensive overview for research and drug development professionals.

Introduction to this compound and its Primary Mechanism of Action

This compound is a small molecule inhibitor of GlyT1, a sodium- and chloride-dependent transporter responsible for clearing glycine from the synaptic space. Glycine is an essential co-agonist for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. By inhibiting GlyT1, this compound increases the synaptic availability of glycine, thereby enhancing NMDA receptor-mediated neurotransmission.[1][2] Clinical trials with this compound (AMG 747) have explored its efficacy and safety in treating negative symptoms associated with schizophrenia.[3]

The this compound-NMDA Receptor Signaling Cascade

The central tenet of this compound's mechanism of action is the potentiation of NMDAR function. This initiates a cascade of intracellular signaling events that can modulate neuronal function and plasticity.

References

- 1. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BIIB080 (IONIS-MAPTRx): A Technical Guide

A Note on the Originally Requested Topic: Tilapertin

Initial searches for preclinical data on this compound (also known as AMG-747), an investigational glycine reuptake inhibitor, yielded limited publicly available information. Clinical development of this compound was halted due to safety concerns, specifically a case of Stevens-Johnson syndrome. Consequently, a comprehensive preclinical data summary as requested is not feasible for this compound at this time.

This technical guide will instead focus on BIIB080 (also known as IONIS-MAPTRx) , an investigational antisense oligonucleotide for which a more substantial body of preclinical data is available. BIIB080 is being developed for the treatment of Alzheimer's disease and other tauopathies.

Introduction to BIIB080

BIIB080 is an antisense oligonucleotide (ASO) designed to reduce the production of all forms of the tau protein, which is encoded by the microtubule-associated protein tau (MAPT) gene. In neurodegenerative diseases such as Alzheimer's, the tau protein can become hyperphosphorylated and form aggregates known as neurofibrillary tangles (NFTs), which are a pathological hallmark of the disease and are correlated with cognitive decline.[1] By targeting the MAPT messenger RNA (mRNA), BIIB080 aims to inhibit the translation of this mRNA into the tau protein, thereby reducing the overall levels of tau and potentially preventing or reversing the pathological cascade.[2]

Mechanism of Action

BIIB080 is a synthetic, single-stranded nucleic acid that is complementary to a specific sequence within the pre-mRNA of the human MAPT gene. Upon administration into the central nervous system, BIIB080 binds to its target MAPT pre-mRNA. This binding event recruits an enzyme called RNase H1, which recognizes the DNA-RNA hybrid and cleaves the MAPT pre-mRNA. This cleavage leads to the degradation of the MAPT pre-mRNA, thereby preventing it from being translated into the tau protein by the ribosome.[2]

Preclinical Efficacy

Preclinical studies in rodent and non-human primate models have demonstrated the ability of BIIB080 to effectively reduce MAPT mRNA and tau protein levels in the central nervous system.

In Vivo Studies in Non-Human Primates

Intrathecal administration of BIIB080 in non-human primates resulted in a significant and dose-dependent reduction of MAPT mRNA in various brain regions.

| Brain Region | Mean MAPT mRNA Reduction (%) | [3][4] |

| Frontal Cortex | 77 | [3][4] |

| Hippocampus | 74 | [3][4] |

In Vivo Studies in Mouse Models of Tauopathy

Studies in transgenic mouse models of tauopathy, such as the PS19 mouse model which expresses the P301S mutation in human MAPT, have shown that antisense oligonucleotides targeting MAPT can reduce tau pathology and improve disease-related phenotypes.

| Mouse Model | Treatment Effect | Quantitative Data (mRNA Reduction) | Quantitative Data (Protein Reduction) | [3][4] |

| PS19 (hTau) | Reduced human MAPT mRNA and protein levels, attenuated phosphorylated tau deposition, and gliosis. | 31% | 54% | [3] |

| hTau | Significant reduction in human MAPT mRNA and protein expression. | 84% | 62% | [4] |

| C57BL/6 | Significant reduction in endogenous mouse Mapt mRNA expression. | 68-73% | - | [3][4] |

Experimental Protocols

Animal Models

-

Non-Human Primates: Studies were conducted in non-human primates to assess the pharmacokinetics and pharmacodynamics of BIIB080 in a species with a more complex central nervous system, closer to that of humans.

-

PS19 Transgenic Mice: These mice express the P301S mutation in the human MAPT gene, leading to the development of age-dependent tau pathology, including neurofibrillary tangles and neuronal loss, mimicking aspects of human tauopathies.[3]

-

hTau Mice: These mice are transgenic for the human MAPT gene.[4]

-

C57BL/6 Mice: Wild-type mice used to assess the effect of antisense oligonucleotides on the endogenous mouse Mapt gene.[3][4]

Drug Administration

In preclinical studies, BIIB080 was administered via intrathecal (IT) injection.[3] This method involves injecting the therapeutic agent directly into the cerebrospinal fluid (CSF) in the subarachnoid space, bypassing the blood-brain barrier and allowing for direct distribution to the brain and spinal cord. For mouse studies, injections are typically performed between the L5 and L6 vertebrae.[2]

Analytical Methods

-

MAPT mRNA Quantification: The levels of MAPT mRNA in CNS tissues were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2][3] This technique involves converting mRNA to complementary DNA (cDNA) and then amplifying the cDNA with specific primers to determine the initial amount of mRNA.

-

Tau Protein Quantification: Tau protein levels in CNS tissues were measured using an enzyme-linked immunosorbent assay (ELISA).[3] This immunoassay uses antibodies specific to the tau protein to capture and detect the protein in a sample.

Preclinical Safety and Toxicology

Preclinical toxicology studies in rodents and non-human primates were conducted to establish the safety profile of BIIB080. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials. While specific No Observed Adverse Effect Levels (NOAELs) from the preclinical studies of BIIB080 are not detailed in the provided search results, the successful progression to and through Phase 1b clinical trials, where the drug was generally well-tolerated with most adverse events being mild to moderate, suggests a favorable preclinical safety profile.[5][6]

Conclusion

The preclinical data for BIIB080 (IONIS-MAPTRx) demonstrate its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. The antisense oligonucleotide effectively reduces MAPT mRNA and tau protein levels in the central nervous system of both rodent and non-human primate models. These promising preclinical findings have supported the advancement of BIIB080 into clinical trials to evaluate its safety and efficacy in humans. Further research will be crucial to determine the long-term effects of tau reduction and the clinical benefit of this therapeutic approach.

References

- 1. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Intrathecal administration of antisense oligonucleotide against p38α but not p38β MAP kinase isoform reduces neuropathic and postoperative pain and TLR4-induced pain in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Exploratory Tau Biomarker Results From a Multiple Ascending-Dose Study of BIIB080 in Alzheimer Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early Research of Tilapertin: Safety and Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tilapertin (AMG-747) is an investigational small molecule that was under development as a potential antipsychotic agent. It functions as a glycine reuptake inhibitor by selectively blocking the glycine transporter type 1 (GlyT1). The therapeutic rationale behind this mechanism is to increase synaptic levels of glycine, which in turn would enhance N-methyl-D-aspartate (NMDA) receptor function. NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms. This technical guide provides a comprehensive overview of the available data from early-stage safety and efficacy studies of this compound, compiled from published literature and conference proceedings.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound increases the availability of glycine to act as a co-agonist at the NMDA receptor. This potentiation of NMDA receptor signaling was hypothesized to alleviate some of the core symptoms of schizophrenia.

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Efficacy and Safety

Prior to clinical investigation, this compound underwent a series of preclinical studies to evaluate its efficacy and safety in animal models. These studies provided the foundational data to support its progression into human trials.

In Vitro Potency

This compound demonstrated potent and selective inhibition of GlyT1 in vitro. The half-maximal inhibitory concentrations (IC50) against GlyT1 from different species were determined, highlighting its cross-species activity.

| Species | IC50 (nM) |

| Human | 75 |

| Rat | 95 |

| Dog | 205 |

| Table 1: In Vitro Potency of this compound against GlyT1[1] |

In Vivo Efficacy in Rodent Models

The in vivo efficacy of this compound was assessed in rodent models designed to mimic certain aspects of schizophrenia, particularly cognitive deficits.

Experimental Protocol: Novel Object Recognition (NOR) Task in Rats

-

Animal Model: The specific rat strain, age, and weight were not detailed in the available literature.

-

Disease Induction: A subchronic phencyclidine (PCP)-induced cognitive deficit model was utilized. PCP is an NMDA receptor antagonist known to induce schizophrenia-like symptoms in rodents.

-

Drug Administration: this compound was administered orally (p.o.).

-

Behavioral Assessment: The NOR task assesses recognition memory. The protocol typically involves habituating the rats to an arena, followed by a familiarization phase with two identical objects. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring the novel versus the familiar object is measured. An improvement in recognition memory is indicated by a preference for exploring the novel object.

-

Outcome Measures: The minimal effective dose (MED) required to produce a statistically significant improvement in the NOR task was determined.

Results: In the PCP-induced cognitive deficit rat model, this compound showed a minimal effective dose (MED) of 0.1 mg/kg (p.o.) for improving performance in the novel object recognition (NOR) task.[1] In naive rats, the MED to enhance NOR performance was 0.3 mg/kg (p.o.).[1]

Experimental Protocol: PCP-Induced Hyperactivity in Mice

-

Animal Model: The specific mouse strain, age, and weight were not detailed in the available literature.

-

Disease Induction: Hyperactivity was induced by the administration of an NMDA receptor antagonist, likely PCP, to model the positive symptoms of schizophrenia.

-

Drug Administration: this compound was administered prior to the NMDA receptor antagonist.

-

Behavioral Assessment: Locomotor activity was measured, typically in an open-field arena, to assess the level of hyperactivity.

-

Outcome Measures: The ability of this compound to reduce the hyperactivity caused by NMDA receptor antagonism was evaluated.

Results: this compound treatment was able to reduce hyperactivity caused by NMDA receptor antagonism in mice.[1]

Preclinical Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in rats indicated that this compound had promising properties, including nearly complete bioavailability, which suggested the feasibility of daily oral dosing in humans.[1] Pharmacodynamic studies in rats demonstrated that oral administration of this compound led to a dose- and time-dependent increase in glycine concentrations in the cerebrospinal fluid (CSF).[1] The minimal effective dose to achieve this effect was 0.3 mg/kg.[1]

Figure 2: this compound Early Research and Development Workflow.

Clinical Efficacy and Safety (Phase 2)

The clinical development of this compound for the treatment of negative symptoms in schizophrenia involved two Phase 2 studies (NCT01568216 and NCT01568229). The data from these two studies were subsequently pooled for analysis.

Study Design and Methods

-

Study Population: The studies enrolled adults diagnosed with schizophrenia who were stabilized on antipsychotic medication but had persistent negative symptoms.

-

Intervention: Participants were randomized in a 2:2:2:3 ratio to receive daily oral doses of this compound (5 mg, 15 mg, or 40 mg) or a placebo as an add-on to their existing antipsychotic therapy.

-

Primary Endpoint: The primary outcome measure was the change from baseline to week 12 in the total score of the Negative Symptom Assessment-16 (NSA-16).

-

Secondary Endpoints: Secondary efficacy measures included the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) and the NSA-16 global score. Patient-reported outcomes were also assessed using the Sheehan Disability Scale and the Quality of Life Enjoyment and Satisfaction Questionnaire.

Clinical Efficacy Results

The clinical trials were terminated prematurely. At the time of termination, 232 participants had been enrolled, with 153 completing 12 weeks of treatment.

| Outcome Measure | Placebo | This compound 5 mg | This compound 15 mg | This compound 40 mg |

| NSA-16 Total Score (Change from Baseline at Week 12) | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups |

| PANSS Negative Symptom Factor Score (Mean Decrease) | - | - | Greater than placebo (p<0.05) | - |

| NSA-16 Global Score (Mean Decrease) | - | - | Greater than placebo (p<0.05) | - |

| Table 2: Summary of Efficacy Results from Pooled Phase 2 Studies[2] |

The study did not meet its primary endpoint, as there were no significant differences in the change from baseline in the NSA-16 total score between any of the this compound groups and the placebo group at week 12.[2] However, a statistically significant greater mean decrease in the PANSS Negative Symptom Factor Score and the NSA-16 global score was observed with the 15 mg dose of this compound compared to placebo.[2] No significant effects were seen with the 5 mg or 40 mg doses on these secondary measures, suggesting a potential inverted-U dose-response curve.[2] Changes in the PANSS-Positive Symptom Factor Scale were not significantly different for any group.[2]

Clinical Safety and Tolerability

The safety and tolerability of this compound were assessed throughout the clinical trials.

Adverse Events: Adverse event rates were generally similar across all treatment groups, with no clear dose-dependent differences observed.[2]

Serious Adverse Events and Reason for Study Termination: The two Phase 2 studies were terminated early due to a reported case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in a participant who was receiving the 40 mg dose of this compound.[2] SJS/TEN is a rare but severe and life-threatening skin reaction. This serious adverse event led to the discontinuation of the clinical development of this compound.

Conclusion

The early research on this compound demonstrated a sound scientific rationale based on the NMDA receptor hypofunction hypothesis of schizophrenia. Preclinical studies showed that this compound was a potent GlyT1 inhibitor with in vivo efficacy in rodent models of cognitive impairment. The subsequent Phase 2 clinical trials, however, yielded mixed efficacy results. While the primary endpoint was not met, the 15 mg dose showed a statistically significant improvement in some secondary measures of negative symptoms. The clinical development of this compound was ultimately halted due to a serious and life-threatening adverse event, a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis. This underscores the critical importance of thorough safety assessments in drug development, particularly for novel mechanisms of action. The findings from the this compound program, however, may still provide valuable insights for the ongoing development of other GlyT1 inhibitors and therapies targeting the glutamatergic system in schizophrenia.

References

Methodological & Application

Application Notes and Protocols for Tilapertin in Cell-Based Glycine Uptake Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilapertin (also known as AMG 747) is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2][3] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and influencing neurotransmission. By inhibiting GlyT1, this compound increases extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action makes this compound and other GlyT1 inhibitors valuable research tools and potential therapeutic agents for neurological and psychiatric disorders associated with NMDA receptor hypofunction.

These application notes provide a comprehensive guide for utilizing this compound in cell-based glycine uptake experiments, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Mechanism of Action: GlyT1 Inhibition

Glycine acts as a co-agonist at NMDA receptors, meaning its presence is required for receptor activation by glutamate. GlyT1, located on glial cells and presynaptic neurons, plays a crucial role in maintaining low extracellular glycine levels. This compound, by blocking GlyT1, elevates synaptic glycine, leading to enhanced NMDA receptor signaling.

Caption: GlyT1 Signaling Pathway and this compound Inhibition.

Quantitative Data: Potency of GlyT1 Inhibitors

While specific IC50 values for this compound in cell-based glycine uptake assays are not publicly available, it is consistently reported to be a nanomolar potent inhibitor.[1][2][3] For comparative purposes, the following table summarizes the reported IC50 values for other well-characterized GlyT1 inhibitors.

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| Iclepertin (BI 425809) | Human SK-N-MC | 5.0 | GlpBio |

| Iclepertin (BI 425809) | Rat Primary Neurons | 5.2 | GlpBio |

| Bitopertin (RG1678) | Human GlyT1 expressing cells | 25 | MedChemExpress |

| ALX-5407 | - | 3 | MedChemExpress |

| SSR504734 | Human GlyT1 | 18 | MedChemExpress |

| PF-03463275 | - | - | (Potent inhibitor) |

Experimental Protocols

Cell-Based [³H]-Glycine Uptake Assay

This protocol describes a common method for measuring the inhibitory activity of compounds like this compound on GlyT1-mediated glycine uptake using radiolabeled glycine.

Materials and Reagents:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (CHO-hGlyT1) are recommended. Alternatively, other cell lines with endogenous or transfected GlyT1 expression can be used (e.g., HCT-8, Caco-2, A549, HT29, MDCK-II).

-

Culture Medium: Appropriate cell culture medium (e.g., F-12K Medium for CHO cells) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents if required.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

[³H]-Glycine: Radiolabeled glycine with high specific activity.

-

Unlabeled Glycine: For preparing standards and determining non-specific uptake.

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail: For use with a liquid scintillation counter.

-

Lysis Buffer: 0.1 M NaOH or 1% SDS.

-

Multi-well plates: 24- or 96-well plates suitable for cell culture.

-

Liquid Scintillation Counter.

Experimental Workflow Diagram:

Caption: Workflow for [³H]-Glycine Uptake Assay.

Detailed Protocol:

-

Cell Seeding:

-

One to two days prior to the assay, seed the CHO-hGlyT1 cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayers twice with pre-warmed (37°C) KRH buffer.

-

-

Inhibitor Pre-incubation:

-

Prepare serial dilutions of this compound in KRH buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Add the this compound dilutions or vehicle to the respective wells.

-

Pre-incubate the plates at 37°C for 15-30 minutes.

-

-

Glycine Uptake:

-

Prepare the uptake solution by mixing [³H]-glycine and unlabeled glycine in KRH buffer to achieve the desired final concentration and specific activity. A typical final glycine concentration is in the low micromolar range.

-

To initiate the uptake, add the uptake solution to all wells.

-

Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of glycine uptake for the specific cell line.

-

-

Termination of Uptake:

-

To stop the reaction, rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-glycine.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Total Uptake: CPM in wells with vehicle control.

-

Non-specific Uptake: CPM in wells with a high concentration of an unlabeled GlyT1 inhibitor (e.g., 10 µM Bitopertin) or a high concentration of unlabeled glycine (e.g., 10 mM).

-

Specific Uptake: Total Uptake - Non-specific Uptake.

-

Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the vehicle control wells.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable tool for studying the role of GlyT1 in cellular and physiological processes. The provided protocols and information will enable researchers to effectively design and execute cell-based glycine uptake experiments to investigate the inhibitory effects of this compound and other compounds targeting this transporter. Careful optimization of experimental conditions, such as cell density, incubation times, and substrate concentrations, is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols: Tilapertin's Dose-Dependent Elevation of Cerebrospinal Fluid Glycine in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilapertin is a selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound effectively increases the levels of synaptic glycine. This is of significant therapeutic interest as glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental for excitatory neurotransmission and synaptic plasticity. Enhanced NMDA receptor function through increased glycine availability is a promising strategy for treating central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Preclinical studies in rats have demonstrated that oral administration of GlyT1 inhibitors leads to a dose-dependent increase in glycine concentrations in the cerebrospinal fluid (CSF), providing a key biomarker for target engagement in the CNS.

These application notes provide a summary of the dose-dependent effects of GlyT1 inhibition on CSF glycine levels in rats and detailed protocols for key in vivo experiments. While specific dose-response data for this compound is not publicly available, data from a structurally similar and potent GlyT1 inhibitor, iclepertin (BI 425809), is presented to illustrate the expected pharmacological effect.

Data Presentation

The following table summarizes the dose-dependent increase in CSF glycine levels in rats following oral administration of the GlyT1 inhibitor iclepertin. This data is representative of the expected effects of this compound.

| Compound | Dose (mg/kg, p.o.) | Change in CSF Glycine (%) | Significance (vs. Vehicle) |

| Iclepertin | 0.2 | +30% | Not Significant |

| Iclepertin | 2.0 | +78% | p < 0.01 |

Data adapted from translational studies on the GlyT1 inhibitor BI 425809.

Signaling Pathway

This compound's mechanism of action involves the inhibition of the Glycine Transporter 1 (GlyT1), which is primarily located on glial cells surrounding the synapse. This inhibition leads to an accumulation of glycine in the synaptic cleft. Glycine then acts as a co-agonist at the NMDA receptor on the postsynaptic neuron. For the NMDA receptor to become fully active, it requires the binding of both glutamate (the primary excitatory neurotransmitter) and a co-agonist, such as glycine or D-serine. The increased availability of synaptic glycine due to this compound administration enhances the probability of NMDA receptor activation, thereby potentiating glutamatergic neurotransmission.

Experimental Protocols

The following are detailed protocols for the key experiments involved in assessing the impact of this compound on CSF glycine levels in rats.

Oral Administration of this compound (Oral Gavage)

This protocol outlines the standard procedure for administering a compound orally to a rat.

Materials:

-

This compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Appropriately sized gavage needles (16-18 gauge, with a rounded tip)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Animal Preparation: Weigh each rat to determine the precise volume of the this compound solution to be administered based on the desired mg/kg dose.

-

Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, extending the head and neck to create a straight line with the esophagus.

-

Gavage Needle Insertion: Moisten the tip of the gavage needle with sterile water or saline for lubrication. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is passed.

-

Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. If resistance is met or the animal shows signs of respiratory distress, immediately withdraw the needle.

-

Compound Administration: Once the needle is correctly positioned in the stomach (the pre-measured length of the tube should be fully inserted), slowly depress the syringe plunger to administer the this compound solution.

-

Withdrawal of Needle: Gently and smoothly withdraw the gavage needle along the same path of insertion.

-

Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna

This protocol describes the surgical procedure for collecting CSF from the cisterna magna of an anesthetized rat.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Surgical scissors, scalpels, and forceps

-

Cotton swabs

-

25-30 gauge needle attached to a 1 mL syringe or a glass capillary tube

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen for sample freezing

Procedure:

-

Anesthesia: Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Animal Positioning: Place the rat in a stereotaxic frame with its head flexed downwards at a sharp angle to expose the back of the neck.

-

Surgical Site Preparation: Shave the fur from the surgical area and disinfect the skin with an appropriate antiseptic solution.

-

Incision: Make a midline incision in the skin over the occipital bone and the first cervical vertebra.

-

Muscle Dissection: Carefully dissect the neck muscles along the midline to expose the atlanto-occipital membrane, which covers the cisterna magna.

-

CSF Collection: Gently puncture the atlanto-occipital membrane with a 25-30 gauge needle attached to a syringe or a glass capillary tube. CSF should flow freely into the collection device. Collect approximately 50-100 µL of CSF. Avoid aspirating too quickly to prevent contamination with blood.

-

Sample Handling: Immediately place the collected CSF sample on ice and then freeze it at -80°C until analysis to prevent degradation of analytes.

-

Post-Surgical Care: Euthanize the animal under deep anesthesia according to approved institutional guidelines.

Quantification of Glycine in CSF by LC-MS/MS

This protocol provides a general workflow for the analysis of glycine in rat CSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Glycine standard solution

-

Stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-glycine)

-

Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

-

Microcentrifuge and vials

Procedure:

-

Sample Preparation:

-

Thaw the CSF samples on ice.

-

To a 20 µL aliquot of CSF, add the internal standard.

-

Precipitate proteins by adding three volumes of ice-cold protein precipitation solution.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect glycine and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for glycine should be used for quantification.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of glycine standards.

-

Quantify the concentration of glycine in the CSF samples by comparing the peak area ratio of glycine to the internal standard against the standard curve.

-

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on CSF glycine levels in rats.

Protocol for the Dissolution of Tilapertin in DMSO for Experimental Use

Introduction

Tilapertin, also known as AMG-747, is an investigational drug that functions as a glycine transporter type 1 (GlyT1) inhibitor.[1][2] For researchers in neuroscience, psychiatry, and drug development, precise and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO), a common polar aprotic solvent used for in vitro and in vivo studies.[3][4] Adherence to this protocol will help ensure the stability and activity of the compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [1][5][6] |

| Molecular Weight | 378.39 g/mol | [1][5][6] |

| Solubility in DMSO | 10 mM | [2] |

| Appearance | Solid (form may vary) | |

| Purity | >98% (typical) | [2] |

Materials and Equipment

3.1. Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

3.2. Equipment:

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes (P1000, P200, P20)

-

Vortex mixer

-

Water bath or heat block (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

4.1. Calculation of Required Mass:

To prepare a specific volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mmol/L * Volume (L) * 378.39 g/mol * 1000 mg/g

Example for preparing 1 mL of 10 mM stock solution: Mass (mg) = 0.01 mol/L * 0.001 L * 378.39 g/mol * 1000 mg/g = 3.78 mg

4.2. Dissolution Procedure:

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

-

Gentle Heating (Optional): If the compound does not readily dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes can be applied. Vortex again after warming. Caution: Avoid excessive heat, which may degrade the compound.

-

Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Application Notes and Best Practices

-

DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound precipitation and degradation. DMSO is hygroscopic; handle and store it properly to avoid moisture absorption.[3]

-

Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

-

Solubility Limits: Do not exceed the 10 mM solubility limit of this compound in DMSO to avoid the formation of micro-precipitates that could affect experimental outcomes.

-

Stability: While stable in DMSO at low temperatures, the long-term stability of this compound in solution should be monitored. It is recommended to prepare fresh stock solutions regularly.

-

Safety Precautions: Always handle this compound and DMSO in a well-ventilated area while wearing appropriate PPE.

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Caption: Dilution of DMSO stock for cell-based experiments.

References

Application Notes: Tianeptine as a Tool Compound for Studying NMDA Receptor-Associated Signaling

Note to the Reader: The compound "Tilapertin" as originally requested does not yield results in the current scientific literature. Therefore, this document focuses on Tianeptine , a compound with a well-documented role in modulating glutamatergic systems, including pathways associated with the NMDA receptor, making it a valuable tool for the research interests specified.

Introduction

Tianeptine is an atypical antidepressant agent that has garnered significant interest for its unique mechanism of action, which diverges from typical selective serotonin reuptake inhibitors (SSRIs).[1][2] Its pharmacological profile involves the modulation of the glutamatergic system, a key area of research in synaptic plasticity, neurodevelopment, and the pathophysiology of neuropsychiatric disorders.[3][4][5] Tianeptine's ability to influence NMDA and AMPA receptor-mediated signaling makes it a valuable tool compound for researchers studying these pathways.[3][5][6] Specifically, it has been shown to modulate the interaction between critical postsynaptic density proteins, such as PSD-95, and components of the glutamatergic signaling cascade.[7]

Mechanism of Action

Tianeptine's primary mechanism of action is now understood to be the modulation of glutamate neurotransmission.[2][5] It has been shown to normalize glutamatergic activity in brain regions like the hippocampus and amygdala, which is particularly relevant in the context of stress-induced neuronal changes.[5][8][9]

One of the key pathways Tianeptine influences is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling cascade.[7][10][11] Tianeptine enhances the interaction between the transmembrane AMPA receptor regulatory protein stargazin and the postsynaptic density protein PSD-95 in a CaMKII-dependent manner.[7] This interaction is crucial for the trafficking and stabilization of AMPA receptors at the synapse. By promoting this interaction, Tianeptine can influence synaptic plasticity.[7][11]

While Tianeptine's effects are prominent on AMPA receptor signaling, it also impacts NMDA receptor-mediated currents. Studies have shown that long-term Tianeptine administration can normalize the ratio of NMDA to AMPA/kainate receptor-mediated currents and prevent stress-induced changes in NMDA-excitatory postsynaptic currents (EPSCs).[4][12][13] This suggests that Tianeptine can be used to investigate the interplay between these two critical ionotropic glutamate receptors.

Applications in NMDA Receptor Research

-

Investigating Synaptic Plasticity: Tianeptine can be employed to study the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), processes in which NMDA and AMPA receptors play a central role.[8][14][15]

-

Studying Protein-Protein Interactions at the Postsynaptic Density: As demonstrated by FRET-FLIM studies, Tianeptine is an effective tool to probe the dynamic interactions between PSD-95 and other synaptic proteins like stargazin.[7]

-

Modeling and Reversing Stress-Induced Neuronal Changes: Researchers can use Tianeptine to investigate and potentially reverse the effects of chronic stress on neuronal morphology and synaptic function, which are often linked to dysregulated NMDA receptor signaling.[8][9][12]

-

Elucidating Downstream Signaling Cascades: Tianeptine can be used to explore the role of CaMKII and other kinases in modulating glutamate receptor function and synaptic strength.[10][11]

Quantitative Data

Table 1: Effect of Tianeptine on the Interaction between Stargazin and PSD-95 Measured by FRET-FLIM

| Condition | Treatment | PSD-95GFP Lifetime (ns) | Sample Size (n) | P-value |

| Synaptic | Vehicle | 1.839 ± 0.011 | 25 | |

| Tianeptine (10 µM) | 1.607 ± 0.012 | 18 | P<0.0001 | |

| Tianeptine (10 µM) + KN93 (10 µM) | 1.767 ± 0.013 | 20 | P<0.0001 | |

| KN93 (10 µM) | 2.084 ± 0.021 | 4 | P<0.0001 | |

| Extrasynaptic | Vehicle | 2.224 ± 0.013 | 25 | |

| Tianeptine (10 µM) | 2.062 ± 0.021 | 18 | P<0.0001 | |

| Tianeptine (10 µM) + KN93 (10 µM) | 2.200 ± 0.020 | 20 | P<0.0001 | |

| KN93 (10 µM) | 2.251 ± 0.027 | 4 | P<0.0001 |

Data extracted from a study on cultured hippocampal neurons.[7] A decrease in GFP lifetime indicates a closer interaction between PSD-95GFP and ReAsH-labeled stargazin.

Table 2: Effect of Chronic Tianeptine Treatment on NMDA/AMPA Receptor Current Ratios in Chronically Stressed Rats

| Treatment Group | NMDA/AMPA Ratio (%) | P-value (vs. Control) | P-value (vs. Stress) |

| Control | 26.1 ± 3.9 | - | - |

| Stress | 44.3 ± 5.1 | P<0.01 | - |

| Stress + Tianeptine | Not significantly different from Control | - | P<0.03 |

Data from whole-cell patch-clamp recordings in hippocampal CA3 pyramidal neurons.[16]

Experimental Protocols

Protocol 1: Förster Resonance Energy Transfer (FRET) - Fluorescence Lifetime Imaging Microscopy (FLIM) to Measure Stargazin-PSD-95 Interaction

Objective: To quantify the interaction between stargazin and PSD-95 in cultured hippocampal neurons in response to Tianeptine treatment.

Materials:

-

Primary hippocampal neuron culture system

-

Plasmids: PSD-95GFP (donor) and stargazin-tetracysteine (Stg4cys) (acceptor-tagged)

-

Transfection reagent (e.g., Lipofectamine)

-

ReAsH-EDT2 labeling reagent

-

Tianeptine sodium salt

-

KN93 (CaMKII inhibitor)

-

Confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)

Procedure:

-

Cell Culture and Transfection:

-

Culture hippocampal neurons from E18 rat embryos on poly-L-lysine coated coverslips.

-

On day in vitro (DIV) 7-8, co-transfect neurons with PSD-95GFP and Stg4cys plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 48 hours for protein expression.

-

-

Labeling and Treatment:

-

On DIV 9-10, label the Stg4cys-tagged stargazin with ReAsH dye.

-

Prepare stock solutions of Tianeptine and KN93 in the appropriate vehicle (e.g., DMSO or saline).

-

Treat the transfected neurons with either vehicle, Tianeptine (10 µM), KN93 (10 µM), or a combination of Tianeptine and KN93 for the desired duration (e.g., 30 minutes).

-

-

FLIM Data Acquisition:

-

Mount the coverslips onto a perfusion chamber on the stage of the FLIM-equipped confocal microscope.

-

Identify transfected neurons expressing both PSD-95GFP and labeled stargazin.

-

Excite the GFP donor fluorophore using a pulsed laser (e.g., 488 nm).

-

Collect photon arrival times for each pixel to generate a fluorescence lifetime decay curve.

-

Acquire images of synaptic and extrasynaptic regions of the dendrites.

-

-

Data Analysis:

-

Fit the fluorescence decay curves for each pixel to a multi-exponential decay model to calculate the mean fluorescence lifetime of PSD-95GFP.

-

A decrease in the GFP lifetime in the presence of the ReAsH-labeled acceptor indicates FRET, and thus a close proximity (<10 nm) between PSD-95 and stargazin.

-

Compare the mean GFP lifetimes across the different treatment groups to determine the effect of Tianeptine on the protein-protein interaction.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA/AMPA Receptor Current Ratios

Objective: To determine the effect of Tianeptine on the ratio of NMDA to AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons.

Materials:

-

Acute hippocampal brain slices from rats

-

Artificial cerebrospinal fluid (aCSF)

-

Borosilicate glass capillaries for patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Bicuculline (GABA-A receptor antagonist)

-

Picrotoxin (GABA-A receptor antagonist)

-

CNQX (AMPA/kainate receptor antagonist)

-

D-AP5 (NMDA receptor antagonist)

-

Tianeptine sodium salt

Procedure:

-

Slice Preparation:

-

Prepare acute hippocampal slices (300-400 µm thick) from adult rats.

-

Allow slices to recover in aCSF for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Identify CA3 pyramidal neurons using a microscope with DIC optics.

-

-

Whole-Cell Recording:

-

Pull patch pipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Establish a whole-cell patch-clamp configuration on a CA3 pyramidal neuron.

-

-

EPSC Recording:

-

To record AMPA receptor-mediated EPSCs, clamp the cell at -70 mV.

-

To isolate NMDA receptor-mediated EPSCs, clamp the cell at +40 mV in the presence of CNQX (20 µM) to block AMPA/kainate receptors. The aCSF should also contain GABA-A receptor blockers like bicuculline (20 µM) and picrotoxin (40 µM).

-

Stimulate afferent fibers to evoke EPSCs.

-

-

Tianeptine Application:

-

Data Analysis:

-